(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one
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Overview
Description
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one is an organic compound with the chemical formula C₁₅H₂₄O . It is a naturally occurring sesquiterpenoid, typically found in the essential oils of various plants, such as those in the Acorus and Schinus genera . This compound is characterized by its white crystalline form and its solubility in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one can be obtained through both natural extraction and chemical synthesis.
Natural Extraction: : The compound is extracted from plant materials using solvents. The process involves washing, soaking, and purifying the plant material to isolate the desired compound .
Chemical Synthesis: : The synthetic route involves cyclization and oxidation reactions. For instance, starting from a germacrane skeleton, the compound undergoes a series of reactions, including cyclization to form the decane ring and subsequent oxidation to introduce the hydroxyl group .
Chemical Reactions Analysis
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one undergoes various chemical reactions, including:
Oxidation: : This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids .
Reduction: : Using reagents such as lithium aluminum hydride, preisocalamendiol can be reduced to its corresponding alcohols .
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions .
Scientific Research Applications
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one has several applications in scientific research:
Chemistry: : It is used as a precursor in the synthesis of more complex organic molecules .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: : Research has indicated that preisocalamendiol may have tranquilizing effects due to its interaction with GABA receptors .
Industry: : It is used in the formulation of essential oils and fragrances .
Mechanism of Action
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one exerts its effects primarily through its interaction with the GABA receptor, a major inhibitory neurotransmitter in the central nervous system . By modulating this receptor, the compound can induce calming and sedative effects. The exact molecular pathways involved include the positive modulation of GABAergic transmission, which enhances the inhibitory effects of GABA .
Comparison with Similar Compounds
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one is often compared with other sesquiterpenoids such as shyobunol and acorenone.
Shyobunol: : Similar in structure, shyobunol also exhibits GABAergic activity but differs in its specific molecular interactions and potency .
Acorenone: : This compound shares a similar germacrane skeleton but has different functional groups, leading to variations in its chemical reactivity and biological activity .
Uniqueness: : this compound’s unique combination of a cyclodecane ring with isopropyl and methyl groups, along with its specific GABAergic activity, distinguishes it from other sesquiterpenoids .
Properties
CAS No. |
25645-19-6 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1 |
InChI Key |
QTFJNWQFKJITEE-CYIWUNGXSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)CC(=O)[C@@H](CC1)C(C)C |
SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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